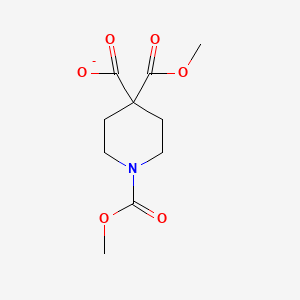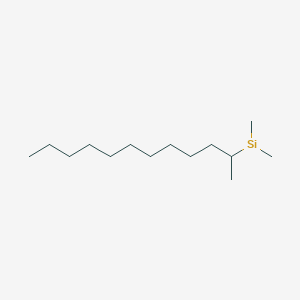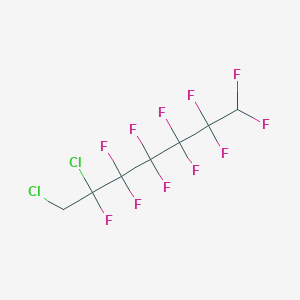
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- is a highly fluorinated and chlorinated derivative of heptane. This compound is characterized by the presence of multiple fluorine and chlorine atoms, which significantly alter its chemical properties compared to its parent hydrocarbon, heptane. The extensive halogenation makes it a compound of interest in various scientific and industrial applications due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- typically involves the halogenation of heptane. The process can be carried out through a series of substitution reactions where hydrogen atoms in heptane are replaced by fluorine and chlorine atoms. This can be achieved using reagents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor where heptane is exposed to a mixture of chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure complete halogenation. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can also undergo oxidation reactions, although the presence of multiple halogen atoms makes it relatively resistant to oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield partially halogenated heptane derivatives, while reduction can lead to the formation of heptane with fewer halogen atoms.
科学的研究の応用
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study the effects of extensive halogenation on hydrocarbon reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to halogenated compounds’ toxicity and bioaccumulation.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that require specific halogenation patterns for activity.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance lubricants and coatings due to its stability and unique chemical properties.
作用機序
The mechanism by which Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- exerts its effects is primarily through its interactions with other molecules via halogen bonding. The presence of multiple halogen atoms allows for strong intermolecular interactions, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: Another highly fluorinated derivative of heptane with similar properties but different halogenation patterns.
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: A compound with an additional fluorine atom compared to Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro-.
Uniqueness
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- is unique due to its specific pattern of halogenation, which imparts distinct chemical properties. The combination of chlorine and fluorine atoms in specific positions on the heptane backbone results in a compound with unique reactivity and stability, making it valuable for various specialized applications.
特性
CAS番号 |
538345-75-4 |
|---|---|
分子式 |
C7H3Cl2F11 |
分子量 |
366.98 g/mol |
IUPAC名 |
6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoroheptane |
InChI |
InChI=1S/C7H3Cl2F11/c8-1-3(9,12)5(15,16)7(19,20)6(17,18)4(13,14)2(10)11/h2H,1H2 |
InChIキー |
PLFZRLCDPFGDKI-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
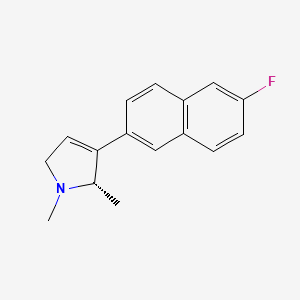
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
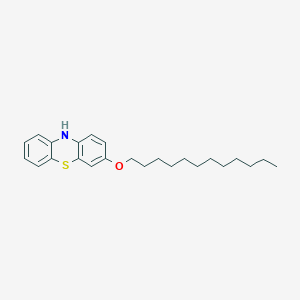

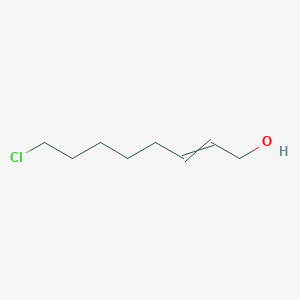
![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
acetate](/img/structure/B14228420.png)
![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)
